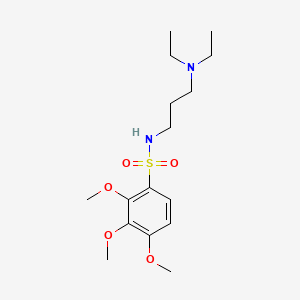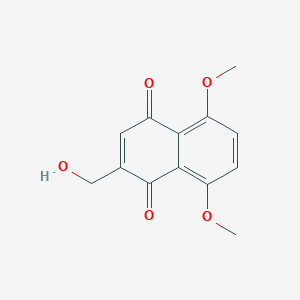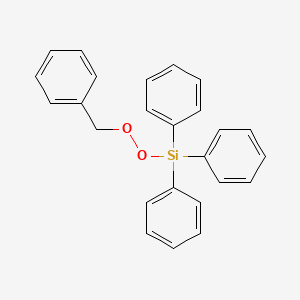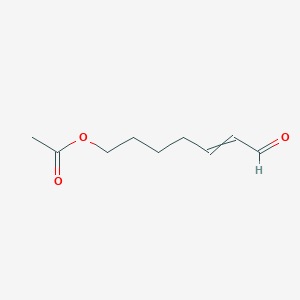![molecular formula C19H40ClNO B14332649 N,N-Dimethyl-N-[(oxiran-2-yl)methyl]tetradecan-1-aminium chloride CAS No. 105612-60-0](/img/structure/B14332649.png)
N,N-Dimethyl-N-[(oxiran-2-yl)methyl]tetradecan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N-[(oxiran-2-yl)methyl]tetradecan-1-aminium chloride is a chemical compound known for its unique structure and properties. It is a quaternary ammonium compound with an epoxide group, making it useful in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-[(oxiran-2-yl)methyl]tetradecan-1-aminium chloride typically involves the reaction of epichlorohydrin with N,N-dimethyltetradecylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The optimal reaction conditions include a reaction temperature of around 50°C and a reaction time of approximately 5 hours .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The industrial production methods are designed to be efficient and cost-effective, ensuring the compound’s availability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-N-[(oxiran-2-yl)methyl]tetradecan-1-aminium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The epoxide group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent the degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions with amines can yield various substituted amines.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-N-[(oxiran-2-yl)methyl]tetradecan-1-aminium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential antimicrobial properties and its interactions with biological membranes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an active ingredient in pharmaceuticals.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-N-[(oxiran-2-yl)methyl]tetradecan-1-aminium chloride involves its interaction with molecular targets such as enzymes and cell membranes. The epoxide group can react with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound’s quaternary ammonium structure allows it to interact with negatively charged surfaces, enhancing its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-1-(oxiran-2-yl)methanamine: This compound has a similar structure but with a shorter alkyl chain.
N,N-Dimethyl-N-(2-oxiranylmethyl)octadecan-1-aminium chloride: This compound has a longer alkyl chain, which can affect its physical and chemical properties.
Uniqueness
N,N-Dimethyl-N-[(oxiran-2-yl)methyl]tetradecan-1-aminium chloride is unique due to its specific alkyl chain length and the presence of both a quaternary ammonium group and an epoxide group. These features contribute to its distinct chemical reactivity and wide range of applications.
Eigenschaften
CAS-Nummer |
105612-60-0 |
|---|---|
Molekularformel |
C19H40ClNO |
Molekulargewicht |
334.0 g/mol |
IUPAC-Name |
dimethyl-(oxiran-2-ylmethyl)-tetradecylazanium;chloride |
InChI |
InChI=1S/C19H40NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20(2,3)17-19-18-21-19;/h19H,4-18H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GLIVMJADAWRCMK-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1CO1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



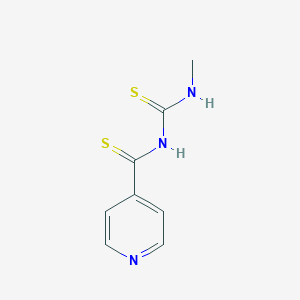

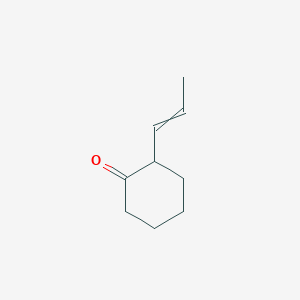

![Bis[(butoxycarbonyl)amino]acetic acid](/img/structure/B14332596.png)
![[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol](/img/structure/B14332600.png)
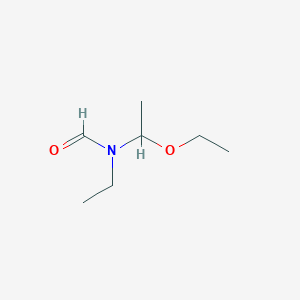
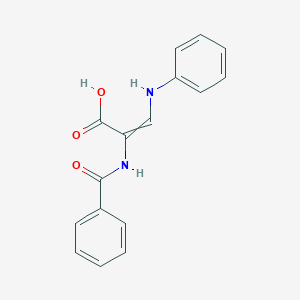
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)
